molecular formula C11H8Cl2OS B1453953 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride CAS No. 901555-86-0

3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride

Cat. No.: B1453953
CAS No.: 901555-86-0
M. Wt: 259.2 g/mol
InChI Key: COIPERBZRLNKTJ-UHFFFAOYSA-N
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Description

3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride (CAS: 34576-80-2) is a benzothiophene-derived acid chloride with the molecular formula C₁₁H₈Cl₂OS and a molecular weight of 259.16 g/mol . The compound features a benzothiophene core substituted with a chlorine atom at the 3-position, an ethyl group at the 6-position, and a reactive carbonyl chloride group at the 2-position. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or functional materials. Its acid chloride group enables nucleophilic substitution reactions, facilitating the introduction of benzothiophene moieties into larger molecular frameworks.

Properties

IUPAC Name

3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2OS/c1-2-6-3-4-7-8(5-6)15-10(9(7)12)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIPERBZRLNKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=C(S2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654507
Record name 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901555-86-0
Record name 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to proteins involved in cellular metabolism, altering their activity and thus influencing metabolic processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can disrupt signaling pathways that regulate cell growth and differentiation. This disruption can lead to changes in gene expression, affecting the production of proteins necessary for various cellular functions. Furthermore, this compound can alter cellular metabolism by binding to metabolic enzymes, thereby influencing the rates of metabolic reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of enzyme activity and prolonged alterations in gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For instance, the compound can inhibit enzymes involved in the glycolytic pathway, leading to a decrease in ATP production. Additionally, it can affect the levels of various metabolites, altering the overall metabolic flux within the cell.

Biological Activity

3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound indicates that it belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. The compound can be synthesized through various methods, typically involving chlorination and subsequent reactions with hydrazine derivatives. The following table summarizes the common synthetic routes:

Reaction Type Common Reagents Conditions
ChlorinationSodium hypochloriteVaries (temperature-dependent)
Hydrazone FormationHydrazine hydrateReflux conditions

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as antimicrobial and anticancer activities. Current research focuses on identifying the precise molecular targets involved in these processes, which can vary depending on the context of use.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity
A study investigated the antibacterial effects of synthesized derivatives of this compound against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that some derivatives showed inhibition zones ranging from 6 to 11 mm, suggesting moderate antibacterial activity .

Table: In-Vitro Antimicrobial Activities

Compound Gram-positive Bacteria Gram-negative Bacteria
IB. subtilis: 11 mmE. coli: 8 mm
IIS. aureus: 10 mmP. aeruginosa: 7 mm
III--

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its potential anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for this compound indicates that modifications to its chemical structure can significantly influence its biological activity. For instance, the presence of chloro and ethyl groups on the benzothiophene ring enhances its reactivity and interaction with biological targets, making it a valuable candidate for further drug development.

Comparison with Similar Compounds

Comparison with 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl Chloride

A closely related compound, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride (CAS: 34576-83-5), shares the benzothiophene core and carbonyl chloride functionality but differs in substituents (Table 1) .

Property 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
Molecular Formula C₁₁H₈Cl₂OS C₁₀H₅Cl₃O₂S
Molecular Weight (g/mol) 259.16 295.57
Substituents 3-Cl, 6-Ethyl 3-Cl, 6-Methoxy, 7-Cl
Key Functional Groups Carbonyl chloride, ethyl Carbonyl chloride, methoxy, dichloro

Key Differences :

  • Substituent Effects : The ethyl group in the target compound introduces steric bulk and weak electron-donating effects, whereas the methoxy group in the analog is strongly electron-withdrawing. The additional chlorine at the 7-position in the latter enhances electrophilicity but increases molecular weight.
  • Reactivity: The dichloro-methoxy analog’s higher chlorine content may improve stability in electrophilic reactions, while the ethyl group in the target compound could favor solubility in nonpolar solvents.

Comparison with 3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

The carbohydrazide derivative (CAS: 351000-82-3, C₁₁H₁₁ClN₂OS) replaces the carbonyl chloride with a hydrazide group (Table 2) .

Property This compound 3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide
Molecular Formula C₁₁H₈Cl₂OS C₁₁H₁₁ClN₂OS
Molecular Weight (g/mol) 259.16 254.74
Functional Group Carbonyl chloride Carbohydrazide
Predicted pKa ~1–2 (acid chloride) 12.09 (hydrazide)

Key Differences :

  • Reactivity : The acid chloride is highly reactive toward nucleophiles (e.g., amines, alcohols), while the carbohydrazide participates in condensation reactions (e.g., forming hydrazones).
  • Acidity : The carbonyl chloride’s pKa is significantly lower (~1–2) compared to the carbohydrazide’s predicted pKa of 12.09, reflecting the weaker acidity of the hydrazide NH group .

Research Findings and Implications

Functional Group Versatility : Conversion to carbohydrazide demonstrates the compound’s utility in diversifying applications, such as chelating agents or bioactive molecule precursors .

Synthetic Utility : The target compound’s balance of moderate steric hindrance and reactivity makes it preferable for stepwise functionalization in drug discovery.

Preparation Methods

Starting Material Preparation: Substituted Cinnamic Acid Derivative

  • The synthesis often begins with a substituted cinnamic acid, specifically 3-chloro-6-ethylcinnamic acid or analogs.
  • These acids are prepared or sourced commercially and serve as the key precursors for cyclization into the benzothiophene core.

Cyclization to Benzothiophene Core

  • The substituted cinnamic acid undergoes cyclization under controlled conditions (e.g., heating in the presence of a catalyst or reagent) to form the benzothiophene-2-carboxylic acid derivative.
  • This step establishes the benzothiophene ring system with the desired chloro and ethyl substitutions at positions 3 and 6, respectively.

Conversion to Acid Chloride

  • The benzothiophene-2-carboxylic acid is converted to the corresponding acid chloride by reaction with thionyl chloride (SOCl2), often in the presence of a catalytic amount of pyridine or other bases to improve reaction efficiency.
  • Reaction conditions typically involve refluxing the acid with thionyl chloride in an inert solvent such as acetonitrile or tetrahydrofuran (THF) at temperatures ranging from ambient to reflux (approximately 50–85°C).
  • The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, which are vented safely.

Purification and Isolation

  • After completion, the reaction mixture is cooled, and the crude acid chloride is isolated by filtration or extraction.
  • Washing with solvents such as isopropanol (IPA) or acetone removes impurities and residual reagents.
  • The product is dried under vacuum at moderate temperatures (e.g., 40–50°C) to yield the purified this compound as a solid.

Representative Reaction Scheme

Step Reaction Reagents/Conditions Outcome
1 Cyclization of substituted cinnamic acid to benzothiophene-2-carboxylic acid Heating, catalyst (varies) Formation of benzothiophene acid derivative
2 Conversion of acid to acid chloride Thionyl chloride, pyridine, solvent (e.g., acetonitrile), reflux Formation of this compound
3 Purification Washing with IPA/acetone, vacuum drying Pure acid chloride compound

Data Table: Typical Reaction Conditions and Yields

Parameter Details Notes
Starting material 3-chloro-6-ethylcinnamic acid Purity >98% preferred
Cyclization temperature 80–85°C Controlled heating
Chlorination reagent Thionyl chloride (1.1 equiv) Excess to drive reaction
Solvent Acetonitrile or THF Dry, inert atmosphere recommended
Reaction time 2–6 hours Monitored by TLC or HPLC
Purification solvents IPA, acetone Removes colored impurities
Yield 75–90% Depends on scale and conditions
Product purity >95% (HPLC) Confirmed by analytical methods

Research Findings and Optimization Notes

  • The use of pyridine as a base in the chlorination step enhances the reaction rate and yield by scavenging HCl formed during the reaction.
  • Reslurrying the crude product in acetone at 50°C followed by cooling effectively removes colored impurities, improving the product's appearance and purity.
  • The reaction temperature during cyclization and chlorination is critical; too high temperatures can lead to decomposition or side reactions, while too low temperatures reduce conversion efficiency.
  • Alternative solvents such as dichloromethane or DMF have been explored but acetonitrile and THF remain preferred due to their balance of solvency and ease of removal.
  • Scale-up procedures have demonstrated the process's commercial feasibility, with consistent yields and purity maintained.

Comparative Analysis of Preparation Routes

Method Starting Material Key Reagents Advantages Disadvantages
Cyclization + Thionyl Chloride 3-chloro-6-ethylcinnamic acid SOCl2, pyridine, acetonitrile High yield, scalable, commercially feasible Requires handling of toxic gases (SO2, HCl)
Direct Chlorination of Benzothiophene Acid Benzothiophene-2-carboxylic acid derivatives SOCl2, base Straightforward, well-established Sensitive to moisture, requires dry conditions

Additional Notes on Related Syntheses

  • Similar compounds such as 3-chlorobenzo[b]thiophene-2-carbonyl chlorides have been prepared using analogous methods, supporting the reliability of the described approach.
  • Derivatives involving hydrazine or Schiff base formation typically start from this acid chloride intermediate, highlighting the importance of its pure and efficient preparation.
  • The method has been validated in patent literature, emphasizing its novelty, economy, and commercial viability.

Q & A

Q. What are the standard synthetic routes for 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride?

The compound is typically synthesized via a multi-step protocol involving cyclization and functionalization. A common approach involves:

  • Cyclization of substituted benzothiophene precursors using reagents like POCl₃ or SOCl₂ to introduce the carbonyl chloride group (analogous to benzoyl chloride synthesis in Friedel-Crafts reactions) .
  • Chlorination and alkylation steps to install the 3-chloro and 6-ethyl substituents. For example, chlorination at the 3-position may employ Cl₂ or N-chlorosuccinimide (NCS), while ethyl groups are introduced via alkylation with ethyl halides or Grignard reagents .
  • Purification via column chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry (Table 1).

Table 1. Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Characterization MethodsSource
CyclizationPOCl₃, 80°C, 12h65¹H NMR, IR
ChlorinationNCS, DMF, RT72LC-MS, ¹³C NMR

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and purity. For example, the carbonyl chloride group exhibits a characteristic downfield shift (~170 ppm in ¹³C NMR) .
  • IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 270.982) .

Advanced Research Questions

Q. How can reaction yields be optimized given contradictory data in literature?

Discrepancies in yields often arise from:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve chlorination efficiency compared to non-polar solvents .
  • Catalyst loading : Excess POCl₃ (>1.2 equiv) may lead to side reactions (e.g., over-chlorination), reducing yields .
  • Temperature control : Lower temperatures (0–5°C) during alkylation minimize decomposition of the ethyl substituent . Recommendation : Conduct a Design of Experiments (DoE) to systematically vary parameters and identify optimal conditions .

Q. What computational methods predict reactivity in benzothiophene derivatives?

Density Functional Theory (DFT) calculations are used to:

  • Model electron density distribution , identifying reactive sites (e.g., electrophilic aromatic substitution at the 6-ethyl position) .
  • Simulate transition states for chlorination steps, guiding reagent selection (e.g., Cl₂ vs. NCS) . Software suites like Gaussian or ORCA are commonly employed, with basis sets (e.g., B3LYP/6-31G*) validated against experimental data .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

Discrepancies in NMR/IR spectra may arise from:

  • Polymorphism : Crystalline vs. amorphous forms alter peak splitting in ¹H NMR. Use X-ray crystallography (SHELX/WinGX) for definitive structural assignment .
  • Solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift resonance peaks. Cross-validate spectra in multiple solvents .

Q. What are the challenges in scaling up synthesis for academic research?

Key issues include:

  • Purification bottlenecks : Replace column chromatography with preparative HPLC for higher throughput .
  • Safety : Handling volatile chlorinating agents (e.g., POCl₃) requires strict inert-atmosphere protocols .
  • Yield reproducibility : Automated syringe pumps for reagent addition improve consistency in small-scale syntheses .

Methodological Guidelines

  • Crystallography : For unambiguous structural confirmation, refine single-crystal data using SHELXL .
  • Data Validation : Cross-check NMR assignments with 2D techniques (e.g., HSQC, HMBC) .
  • Contradiction Analysis : Use meta-analysis frameworks (e.g., systematic reviews) to reconcile conflicting literature data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride
Reactant of Route 2
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3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride

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